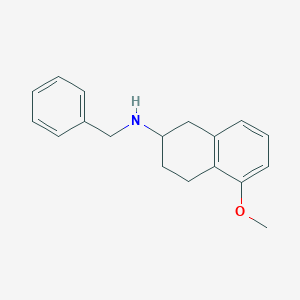
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Descripción general
Descripción
“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular formula C18H21NO . It is a derivative of tetrahydronaphthalene, a bicyclic compound also known as tetralin, which is used as a versatile intermediate in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” consists of a tetrahydronaphthalene backbone with a methoxy group at the 5-position and a benzylamine group at the 2-position . The presence of these functional groups can influence the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” has a molecular weight of 267.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and its derivatives are primarily explored for their synthetic versatility and potential in various chemical transformations. This compound has been synthesized through multiple-step chemical processes, demonstrating its role in the development of biologically active compounds. For instance, Öztaşkın, Göksu, and SeÇen (2011) detailed an alternative synthesis pathway starting from 2-naphthoic acid, showcasing its application in producing dopaminergic compounds (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Yamashita et al. (1993) achieved the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, highlighting another synthetic application of tetrahydronaphthalene derivatives (Yamashita et al., 1993).
Pharmacological Applications
Research has also delved into the pharmacological potentials of tetrahydronaphthalene derivatives. McDermend, McKenzie, and Freeman (1976) discussed the synthesis of dopaminergic activity of analogs, providing insights into their potential therapeutic applications in central dopamine receptor agonism (McDermend, McKenzie, & Freeman, 1976). Berardi et al. (1996) investigated sigma and 5-HT1A receptor ligands, revealing the compound's utility in the development of novel treatments for neurological disorders (Berardi et al., 1996).
Bioactive Compound Development
Further, the compound's derivatives have been synthesized for exploratory purposes in bioactive compound development. For example, Meyer et al. (1995) synthesized A-80426, combining potent α-2 antagonist activity with serotonin uptake inhibitory activity, hinting at its antidepressant-like effects (Meyer et al., 1995). This dual activity profile suggests its versatility and potential in medicinal chemistry.
Propiedades
IUPAC Name |
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFLGQHJVWSALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483986 | |
| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
136247-07-9 | |
| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



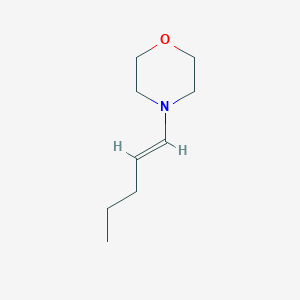
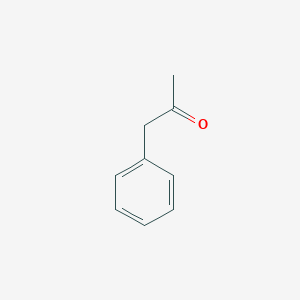
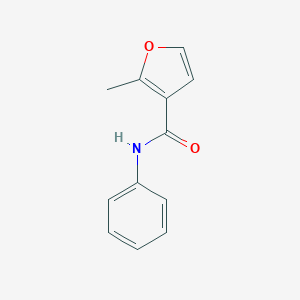
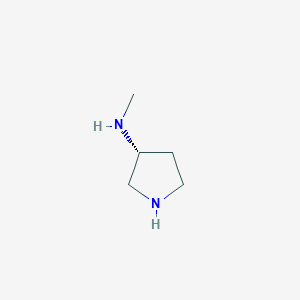
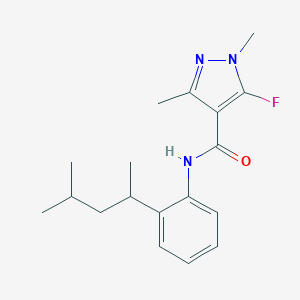
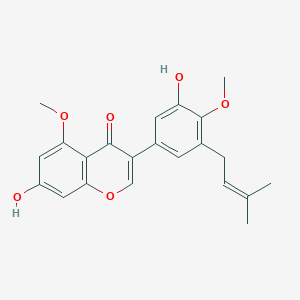
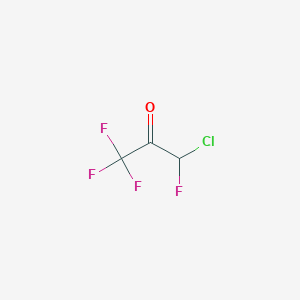
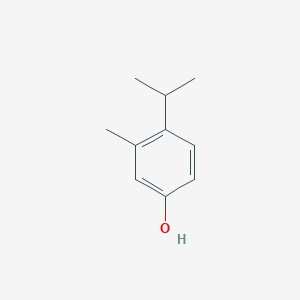
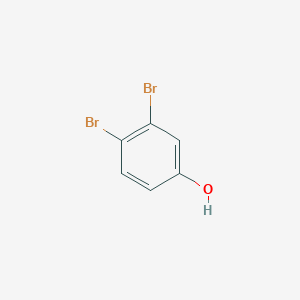
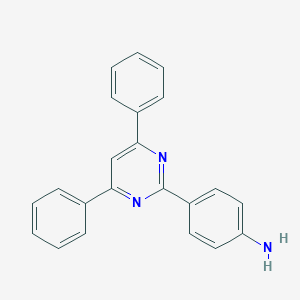
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

